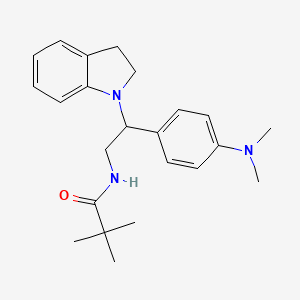

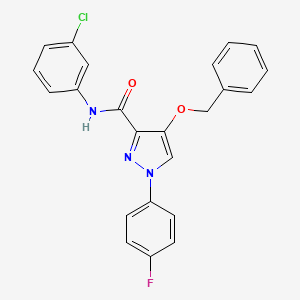

![molecular formula C17H17N5OS B2407464 2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-benzylacetamide CAS No. 874783-06-9](/img/structure/B2407464.png)

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-benzylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They are extensively observed in nature and metabolic systems which are vital for living creatures .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves condensing the methyl benzoate and methyl salicylate with various substituents . Their structures are usually established on the basis of elemental analysis, Fourier transform infrared spectroscopy (FTIR), 1H nuclear magnetic resonance (NMR), and mass spectral data .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is usually established using 1H/13C NMR, IR, elemental analysis, and correlation experiments .Chemical Reactions Analysis

1,2,4-Triazole derivatives have been synthesized by reaction with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide, and chloroacetamide .Aplicaciones Científicas De Investigación

Antitumor Activity

A study on asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains, including derivatives similar to the specified compound, showed significant in vitro antitumor activity against L1210, CHO, and HL60 cell lines. These compounds' structures were confirmed by elemental analysis and spectral data, and their antitumor efficacy was evaluated through IC50 values obtained via the methylthiazole trazolium (MTT) assay (Guo-qiang Hu et al., 2008).

Antimicrobial Activities

Research on 1,2,4-triazole and 1,3,4-thiadiazole derivatives, including compounds structurally related to "2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-benzylacetamide," highlighted significant antibacterial activity against gram-positive and gram-negative bacteria, and antifungal activity against fungi. These compounds' potential as antimicrobial agents was established through their synthesis, characterization, and evaluation using the cup plate technique (S. Hussain et al., 2008).

Anticancer Evaluation

A series of 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles, potentially including derivatives of the specified compound, were synthesized and assessed for their anticancer activities. These compounds were evaluated against 59 cancer cell lines by the National Cancer Institute. One derivative exhibited high activity against specific CNS cancer cell lines, demonstrating the potential of these compounds as anticancer agents (Volodymyr Zyabrev et al., 2022).

Antibacterial and Antifungal Agents

Novel sulfanilamide-derived 1,2,3-triazole compounds were synthesized and showed promising antibacterial potency in preliminary screenings. These compounds were identified as potential candidates for further exploration as antibacterial and antifungal agents due to their significant activities against tested strains (Xian-Long Wang et al., 2010).

Synthesis and Evaluation of Antimicrobial Agents

A study focusing on the synthesis and antimicrobial activities of novel 1,2,4-triazole derivatives, including Schiff bases derived from N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted-benzamides, revealed that several compounds exhibited significant biological activity. These findings suggest a potential route for developing new antimicrobial agents (Yatin J. Mange et al., 2013).

Mecanismo De Acción

Direcciones Futuras

The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . Future research may focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

Propiedades

IUPAC Name |

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-benzylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5OS/c18-22-16(14-9-5-2-6-10-14)20-21-17(22)24-12-15(23)19-11-13-7-3-1-4-8-13/h1-10H,11-12,18H2,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHZIDSMWHRVSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

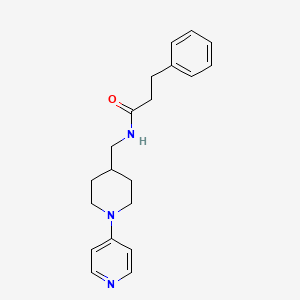

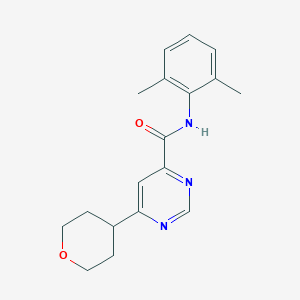

![2-[3-(4-Methoxyphenyl)isoxazol-5-yl]propan-2-ol](/img/structure/B2407391.png)

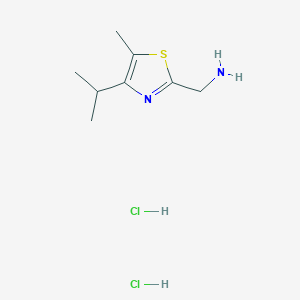

![7-(3-chloro-4-methylphenyl)-N,N-bis(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2407393.png)

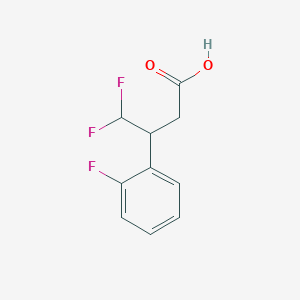

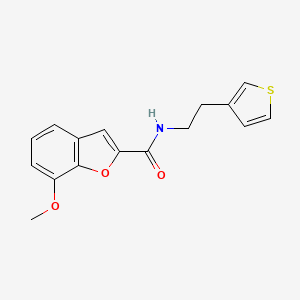

![methyl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2407395.png)

![(5-Chloro-2-methoxyphenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2407399.png)

![methyl 1-ethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2407400.png)

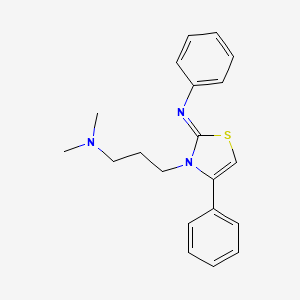

![2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2407404.png)